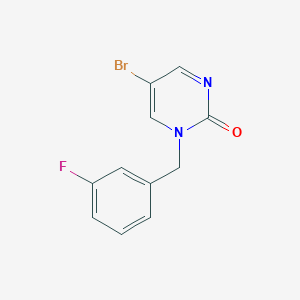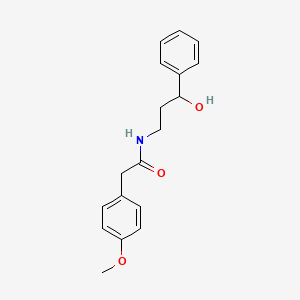![molecular formula C19H13N3O2S B2958172 4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile CAS No. 923107-63-5](/img/structure/B2958172.png)
4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The benzo[d][1,3]dioxol-5-yl and pyrimidin-2-yl groups are aromatic and planar, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen positions, and the thiomethyl group could potentially be a site of nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Intermediates
- 4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile and its derivatives are important intermediates in the synthesis of various compounds. For example, compounds like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, synthesized from 2-thiouracil, play a key role in the formation of HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Antitumor Properties
- Derivatives of this compound have shown potential in antitumor applications. For example, a study on a series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives demonstrated significant antitumor activities against human cancer cell lines (D. Guo et al., 2012).
Antimicrobial and Cytotoxic Activities
- Some pyrimidinyl benzoxazoles, benzothiazoles, and benzimidazoles linked by thio, methylthio, and amino moieties, which are structurally related, have been prepared and exhibited antimicrobial and cytotoxic activities. This highlights the potential of such compounds in developing antimicrobial agents (D. Seenaiah et al., 2014).
Dual Inhibition of Enzymes
- The compound and its derivatives have been explored for their inhibitory activity against key enzymes like dihydrofolate reductase and thymidylate synthase. This dual inhibition property makes them potent antitumor agents, as demonstrated in several studies (A. Gangjee et al., 2000, 2005, 2008, 2009).
Design and Synthesis for Therapeutic Applications
- The design and synthesis of such compounds are continuously evolving, with research focusing on enhancing their therapeutic properties, particularly as antitumor agents. This is evident from the numerous studies dedicated to understanding their structure-activity relationships and optimizing their synthesis (R. Altenbach et al., 2008; P. Nagaraju et al., 2020; S. Vlasov et al., 2018).
Antioxidant Properties
- Some derivatives also exhibit significant antioxidant properties, further broadening their potential application in medicinal chemistry (Afnan E. Abd-Almonuim et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various receptors and enzymes .
Mode of Action
Based on the structure, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of cellular responses .
properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c20-10-13-1-3-14(4-2-13)11-25-19-21-8-7-16(22-19)15-5-6-17-18(9-15)24-12-23-17/h1-9H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLYPORVLEEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)SCC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)
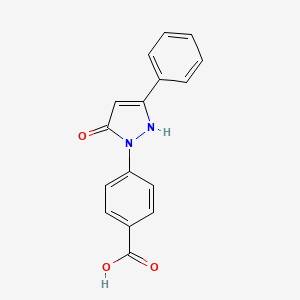

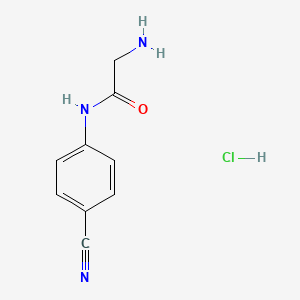

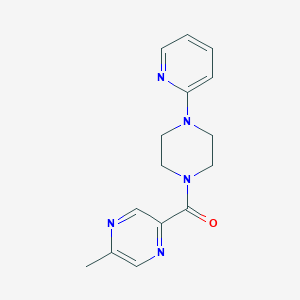
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)
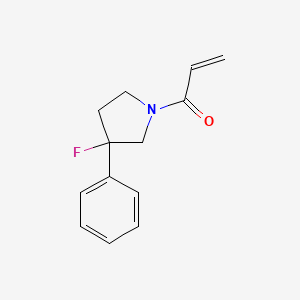


![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)
